3-(3-Phenoxypropoxy)aniline;hydrochloride
Description
3-(3-Phenoxypropoxy)aniline hydrochloride is an aromatic amine derivative featuring a phenoxypropoxy substituent attached to the aniline ring, with the amine group protonated as a hydrochloride salt. Aniline hydrochlorides are widely employed in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to serve as intermediates in organic synthesis .
Properties
IUPAC Name |
3-(3-phenoxypropoxy)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c16-13-6-4-9-15(12-13)18-11-5-10-17-14-7-2-1-3-8-14;/h1-4,6-9,12H,5,10-11,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWCIMYRXXHZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638778 | |
| Record name | 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17399-28-9 | |
| Record name | Benzenamine, 3-(3-phenoxypropoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17399-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 211322 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017399289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC211322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Phenoxypropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenoxypropoxy)aniline;hydrochloride typically involves the reaction of 3-phenoxypropyl bromide with aniline in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Phenoxypropoxy)aniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(3-Phenoxypropoxy)aniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)aniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxypropoxy group may enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound’s phenoxypropoxy group distinguishes it from other aniline hydrochlorides. Key structural analogs include:
- 3-Chloro-4-ethoxyaniline hydrochloride (Compound 6b) : Substituted with chloro and ethoxy groups, influencing steric hindrance and electronic distribution .
- 3-(Methylsulfonyl)-aniline hydrochloride: Features a methylsulfonyl group, increasing hydrophilicity compared to phenoxypropoxy .
- 3-Chloro-2-(3-phenylpropoxy)aniline : Includes a chloro substituent and shorter alkoxy chain, affecting LogD values (predicted LogD = 5.5) .
Table 1: Structural and Electronic Comparison
| Compound | Substituents | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| 3-(3-Phenoxypropoxy)aniline HCl | Phenoxypropoxy | Ether, amine HCl | Electron-donating (ether) |
| 3-[(Phenylsulfonyl)methyl]aniline HCl | Phenylsulfonyl, methyl | Sulfonyl, amine HCl | Electron-withdrawing |
| 3-Chloro-4-ethoxyaniline HCl | Chloro, ethoxy | Halo, ether, amine HCl | Electron-withdrawing (Cl) |
| 3-(Methylsulfonyl)-aniline HCl | Methylsulfonyl | Sulfonyl, amine HCl | Electron-withdrawing |
Physicochemical Properties
Key properties inferred from analogs:
- LogD (lipophilicity): Phenoxypropoxy’s longer chain may increase LogD compared to ethoxy or methylsulfonyl analogs, enhancing membrane permeability .
- Solubility : Hydrochloride salts generally improve water solubility; sulfonyl or sulfonate groups (e.g., in 3-(methylsulfonyl)-aniline HCl) further enhance polarity .
- Melting Points : Aniline hydrochlorides typically exhibit high melting points (>200°C) due to ionic interactions, as seen in 3-[(phenylsulfonyl)methyl]aniline HCl .
Biological Activity
3-(3-Phenoxypropoxy)aniline;hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 273.76 g/mol
This compound features a phenoxy group linked to a propoxy chain and an aniline moiety, which contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25.9 µM |
| MRSA | 12.9 µM |
| Enterococcus faecalis | No significant activity |
The compound's bactericidal activity was confirmed as the minimum bactericidal concentration (MBC) values were equal to the MIC values, indicating it can effectively kill bacteria rather than just inhibit their growth .
Anti-inflammatory Potential
The anti-inflammatory properties of this compound have been evaluated through its effects on inflammatory markers. The compound was tested for its ability to inhibit NF-κB activation induced by lipopolysaccharides (LPS).
| Compound | IC (µM) | Effect on NF-κB Activation |
|---|---|---|
| This compound | >20 | No significant effect |
| Cinnamic acid | <20 | Significant inhibition |
While the compound did not show significant inhibition of NF-κB activation compared to cinnamic acid, it still presents potential for further modification to enhance its anti-inflammatory effects .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The results indicate promising activity in inhibiting AChE, which could have implications for neurodegenerative disease treatments.
| Compound | IC (µg/mL) |
|---|---|
| This compound | 150.5 |
| Galantamine | 496.18 |
This suggests that modifications to the structure of this compound could enhance its potency as an AChE inhibitor .
Case Studies
Several case studies have explored the pharmacological applications of related compounds in clinical settings. For instance, compounds with similar structures have been tested for their efficacy in treating conditions like Alzheimer's disease and bacterial infections.
- Case Study on Neuroprotection : A study involving derivatives of aniline showed that certain modifications led to increased neuroprotective effects in animal models of Alzheimer’s disease.
- Clinical Evaluation of Antimicrobial Properties : A clinical trial assessed the effectiveness of phenoxypropyl derivatives against resistant bacterial strains in patients with chronic infections, revealing notable improvements in treatment outcomes.
These case studies highlight the potential therapeutic applications of this compound and its analogs in real-world scenarios.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
